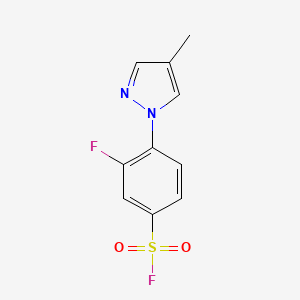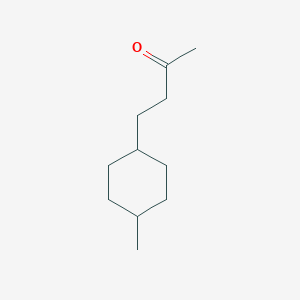
4-(4-Methylcyclohexyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylcyclohexyl)butan-2-one is an organic compound with the molecular formula C11H20O. It is a ketone, specifically a methylcyclohexyl derivative of butanone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl)butan-2-one typically involves multiple steps. One common method is the alkylation of cyclohexanone with 1-bromo-3-methylbutane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-(4-Methylcyclohexyl)but-3-en-2-one. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product.
化学反応の分析
Types of Reactions
4-(4-Methylcyclohexyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Corresponding substituted ketones or alcohols.
科学的研究の応用
4-(4-Methylcyclohexyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 4-(4-Methylcyclohexyl)butan-2-one involves its interaction with specific molecular targets. As a ketone, it can form hydrogen bonds and interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one: Known for its use in flavorings and fragrances.
4-(4-Methoxyphenyl)butan-2-one: Used in the synthesis of pharmaceuticals and other organic compounds.
4-(4-Methylphenyl)butan-2-one: Studied for its potential biological activity.
Uniqueness
4-(4-Methylcyclohexyl)butan-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methylcyclohexyl group provides steric hindrance and influences its reactivity compared to other similar compounds.
特性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
4-(4-methylcyclohexyl)butan-2-one |
InChI |
InChI=1S/C11H20O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9,11H,3-8H2,1-2H3 |
InChIキー |
NUSZJAOLRQHBSV-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


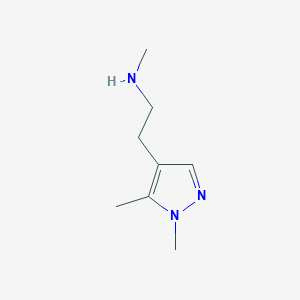

![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride](/img/structure/B13617442.png)
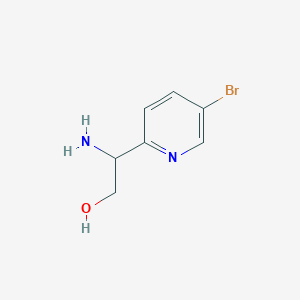
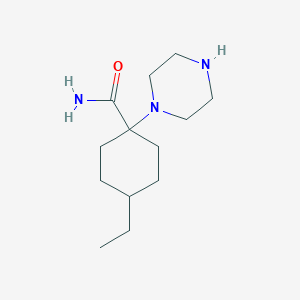
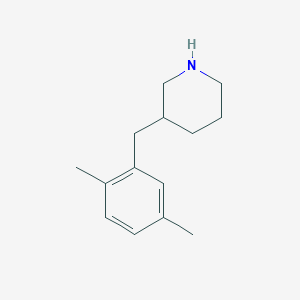
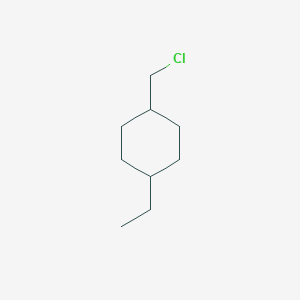
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
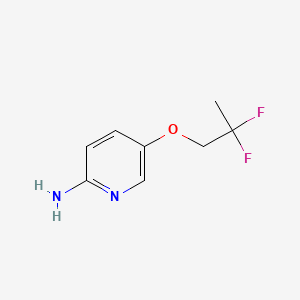
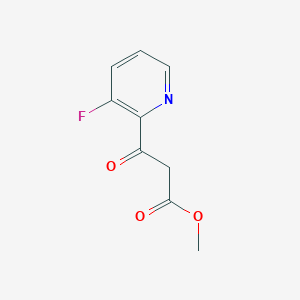

![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)

